4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives. These compounds are known for their diverse biological activities, including anticancer properties .
Preparation Methods
The synthesis of 4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has significant applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, making it useful in studying cellular processes.
Medicine: Its anticancer properties are being explored for developing new cancer therapies.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site. This interaction results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives, such as:
- 2-(2,4-Difluorophenyl)pyridine
- Pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents Compared to these compounds, 4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE exhibits unique biological activities and higher potency in certain applications .
Properties
Molecular Formula |
C17H13F2N3O2 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-10-3-4-12(15(19)6-10)13-7-16(23)21-17-14(13)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,13H,7,9H2,(H,21,23) |
InChI Key |
UTTNEBCTDRYKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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